1-Naphthyl stearate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various strategies, including the use of lithiated intermediates, as seen in the preparation of 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene through the reaction of 1,8-dilithionaphthalene with appropriate reagents . While this does not directly describe the synthesis of 1-naphthyl stearate, it suggests that similar lithiation strategies could potentially be applied to introduce a stearate group onto the naphthalene ring.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex, especially when bulky substituents are introduced. For instance, a highly congested donor-acceptor P–B compound with a 1,8-naphthalene backbone has been synthesized, showing that naphthalene can accommodate large and complex substituents . This implies that the attachment of a stearate group to the naphthalene ring would be feasible, although the steric effects would be less pronounced than in the aforementioned compound.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions. For example, naphthalene-1,8-diylbis(diphenylmethylium) has been used as an organic two-electron oxidant in the oxidative self-coupling of N,N-dialkylanilines . This indicates that naphthalene cores can be central to redox reactions, which might be relevant if 1-naphthyl stearate were to undergo oxidation or similar processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For instance, the photolysis of 1-(naphthyl)ethyl alkanoates has been studied, revealing that steric hindrance around the ester bond affects photocleavage . This suggests that the stearate group in 1-naphthyl stearate would also influence its photoreactivity. Additionally, the synthesis of a polymer based on 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole demonstrates that naphthalene derivatives can exhibit electrochromic and fluorescent properties . This could imply that 1-naphthyl stearate might also display unique optical properties depending on its environment and the nature of its ester linkage.

Wissenschaftliche Forschungsanwendungen

1. Oil Industry Challenges

In the oil industry, naphthenates like 1-Naphthyl stearate, when mixed with brine in crude oil, precipitate at the oil/water interface. These substances, insoluble in both oil and water, present significant challenges, often precipitating with other compounds such as sulfates and carbonates, complicating their characterization. Research focusing on calcium stearate formation from stearic acid under varied conditions provides insights into the precipitation of calcium naphthenate and offers a model for understanding this complex process (Moreira, Souza, & Teixeira, 2009).

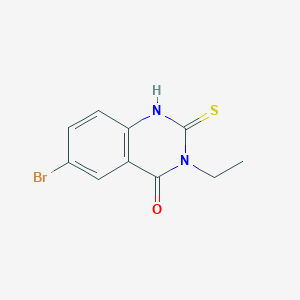

2. Electrochromic and Fluorescent Polymer Properties

A novel polymer synthesized from 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole demonstrates significant potential in the field of electrochromics. This polymer showcases reversible redox processes and stable electrochromic behavior, changing colors based on its oxidation state. It's noted for its solubility in common solvents and its emission of yellow and/or green light, despite its monomer's near non-fluorescent nature (Cihaner & Algi, 2008).

3. Immunological Detection Applications

In the realm of immunological detection, an amplified electrochemical immunosensor utilizing 1-naphthol, produced in situ, was developed for the sensitive detection of influenza. This immunosensor, with its innovative design and catalytic amplification using Pt/CeO2/GO composites, significantly enhances detection signals, offering a simplified preparation process and a robust detection range (Yang et al., 2015).

4. Optically Active and Highly Stereoregular Polymer Synthesis

The synthesis of optically active and highly stereoregular polymers using 1-(1-naphthyl)-1-phenyl-3,3-dimethyldisiloxane-1,3-diyl as a monomer through hydrosilylation demonstrates significant advancements in polymer chemistry. These polymers, characterized by their optical purity and high isotacticity, open new possibilities for materials with specific optical activities and structural regularities (Li & Kawakami, 1998).

5. Stereoselective Glycosylation

In the field of organic synthesis, the introduction of the (1-naphthyl)propargyl group as a protecting group for alcohols demonstrates a refined approach to stereoselective glycosylation. This group, characterized by its minimal steric hindrance and ease of cleavage, significantly improves the selectivity and simplicity of synthesizing beta-selective glycosyl donors (Crich & Wu, 2006).

Wirkmechanismus

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Biochemical Pathways

Naphthalene derivatives have been shown to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation

Pharmacokinetics

It is known that the compound is a white to white with yellow cast powder and is soluble in chloroform

Result of Action

Given the wide range of biological activities displayed by naphthalene derivatives, it’s possible that 1-Naphthyl Stearate may have diverse effects at the molecular and cellular level . More research is needed to understand these effects.

Action Environment

The action, efficacy, and stability of 1-Naphthyl Stearate may be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in lipid-rich environments . .

Eigenschaften

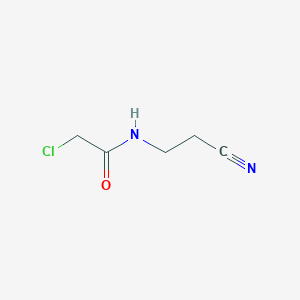

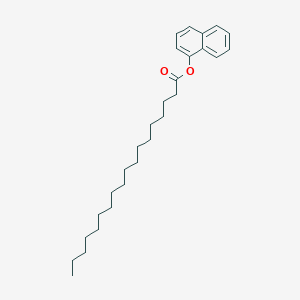

IUPAC Name |

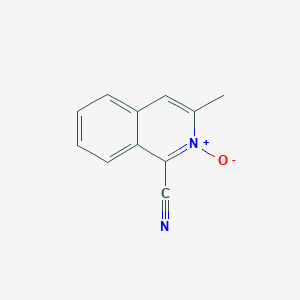

naphthalen-1-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDJPQHLSHHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404885 | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl stearate | |

CAS RN |

15806-44-7 | |

| Record name | 1-Naphthalenyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)